7-Fluoro-4-hydroxy-3-nitroquinoline
Description
Significance of the Quinolone Scaffold in Medicinal Chemistry
The quinoline (B57606) nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery. ijresm.com Its derivatives are abundant in natural products, most notably the anti-malarial alkaloid quinine, and have been successfully developed into synthetic drugs with a vast range of pharmacological activities. ijresm.combiointerfaceresearch.comresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse library of compounds. ijresm.comresearchgate.net
Initially recognized for their potent antibacterial properties, quinolone derivatives, which are characterized by a carbonyl group at the C-2 or C-4 position, have since been found to exhibit a multitude of biological effects. benthamdirect.comeurekaselect.comnih.gov These include anticancer, anti-inflammatory, anticonvulsant, antimycobacterial, and cardiovascular activities. ijresm.comresearchgate.net In oncology, for instance, certain quinolones interfere with cancer cell growth by inhibiting crucial enzymes like topoisomerases, protein kinases (including EGFR and VEGFR), and histone deacetylase. benthamdirect.comeurekaselect.comnih.govresearchgate.net The ability to modify the core structure at positions such as N-1, C-3, and C-7 has been shown to significantly influence the biological potential of these molecules, making the quinolone scaffold a fertile ground for lead generation and optimization in drug discovery. researchgate.net
Historical Context of Fluorinated and Nitrated Quinolines in Pharmaceutical Development
The evolution of quinoline-based drugs has been marked by strategic chemical modifications to enhance efficacy and broaden their activity spectrum. The introduction of a fluorine atom, particularly at the C-6 position, was a watershed moment in the development of quinolone antibacterials. nih.govresearchgate.net This journey began with nalidixic acid, a first-generation quinolone discovered in 1962, which had a limited spectrum of activity. researchgate.netoup.comoup.com The subsequent development of fluorinated quinolones, or fluoroquinolones, such as norfloxacin (B1679917) in the late 1970s, dramatically improved potency, especially against Gram-negative bacteria. nih.govoup.comacs.org The fluorine atom at C-6 and a piperazine (B1678402) ring at C-7 were key structural features that enhanced the antibacterial power and pharmacokinetic properties of these compounds. acs.orgyoutube.com Further generations of fluoroquinolones, including ciprofloxacin (B1669076) and moxifloxacin, continued to build on this foundation, expanding the spectrum to include more Gram-positive and atypical pathogens. biointerfaceresearch.comnih.gov
The incorporation of a nitro group onto the quinoline ring also has significant implications in medicinal chemistry. A nitro group can act as an activating group, facilitating various chemical transformations and enabling the synthesis of diverse derivatives. nih.gov For example, the 4-position of 4-chloro-3-nitroquinolone is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov Nitrated quinolines, such as 8-hydroxy-5-nitroquinoline (nitroxoline), have demonstrated activity against bacteria, fungi, and various protozoan parasites. mdpi.com Furthermore, the nitro group itself can be a crucial pharmacophore or can be reduced to an amino group, which serves as a versatile handle for further chemical modifications. nih.govnih.gov The strategic placement of a nitro group can also enhance the activity of fluoroquinolones, particularly against Gram-positive strains, by increasing the lipophilicity of the molecule. nih.govresearchgate.net
Rationale for Investigating 7-Fluoro-4-hydroxy-3-nitroquinoline
The specific compound, this compound, represents a confluence of these key structural motifs. The rationale for its investigation stems from its potential as a versatile synthetic intermediate for creating more complex and potentially bioactive molecules.
The functional groups present in this compound offer multiple avenues for chemical modification:
4-hydroxy group: This group exists in tautomeric equilibrium with the 4-oxo form (a 4-quinolone), a fundamental feature of many biologically active quinolones.
3-nitro group: This electron-withdrawing group activates the quinoline ring system. It can be a target for nucleophilic substitution at adjacent positions and can be chemically reduced to a 3-amino group. This amino group can then be used to build more complex structures. For example, reducing the nitro group in 4-hydroxy-3-nitro-2-quinolone is a known step in forming fused-ring systems. nih.gov
7-fluoro group: The fluorine at the C-7 position is a common feature in many modern fluoroquinolone antibiotics, although C-6 fluorine is more typical for enhancing antibacterial activity. However, substitution at C-7 is critical for modulating the compound's properties. In the broader class of fluoroquinolones, the C-7 substituent is known to be crucial for antibacterial potency and spectrum.
Therefore, this compound is a valuable building block. It provides a scaffold where the combined electronic effects of the fluoro, hydroxy, and nitro groups can be exploited to synthesize a library of novel quinoline derivatives for biological screening across various therapeutic areas, including but not limited to infectious diseases and oncology.
Chemical Compound Data
| Property | Data | Source |
| Compound Name | This compound | scbt.com |
| CAS Number | 256923-33-8 | scbt.com |
| Molecular Formula | C₉H₅FN₂O₃ | scbt.com |
| Molecular Weight | 208.15 g/mol | scbt.com |
| Boiling Point | 338.2±37.0 °C (Predicted) | chemicalbook.com |
| Density | 1.585±0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa | -0.47±0.50 (Predicted) | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 4-Hydroxyquinoline (B1666331) Nucleus
The formation of the core 4-hydroxyquinoline structure is a critical first step. Various synthetic routes have been developed, primarily relying on condensation and cyclization reactions.
Approaches Involving Anthranilic Acids
Anthranilic acids are key precursors in the synthesis of quinoline (B57606) derivatives. One notable method involves the reaction of an isatoic anhydride, derived from an anthranilic acid, with malononitrile (B47326) in a basic medium. This reaction proceeds through a 2-amino-α,α-dicyanoacetophenone intermediate, which upon hydrolysis and decarboxylation, yields a 2-amino-4-hydroxyquinoline. google.com While this method produces a 2-amino substituted 4-hydroxyquinoline, it highlights the utility of anthranilic acid derivatives in building the quinoline core.
Another approach is the Niementowski reaction, where anthranilic acid is heated with an excess of formamide. generis-publishing.com This condensation reaction leads to the formation of quinazolin-4-one, which shares a similar bicyclic core with quinolines. Modifications of this reaction, such as using esters of anthranilic acids, can also be employed to avoid thermal decarboxylation, although this may require higher temperatures and longer reaction times. google.com
Condensation Reactions in Quinolone Synthesis
Condensation reactions are fundamental to the synthesis of the 4-quinolone skeleton, which exists in tautomeric equilibrium with 4-hydroxyquinoline. Two of the most classical and widely used methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.
The Conrad-Limpach synthesis , first described in 1887, involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction proceeds in two main steps: the formation of a β-aminoacrylate (a Schiff base) under kinetic control at lower temperatures, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. synarchive.comwikipedia.org The choice of solvent is crucial for achieving high yields, with high-boiling point solvents like mineral oil or diphenyl ether being commonly used. mdpi.comnih.gov
The Gould-Jacobs reaction is another important thermal cyclization method. mdpi.com It typically begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. mdpi.comwikipedia.org This intermediate then undergoes thermal cyclization at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the aniline substituent. mdpi.com Microwave irradiation has been explored as a technique to accelerate these reactions and improve yields. researchgate.net
Table 1: Comparison of Condensation Reactions for 4-Hydroxyquinoline Synthesis
| Reaction | Precursors | Intermediates | Key Conditions | Product |
| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Schiff base (β-aminoacrylate) | High temperature (~250 °C) cyclization synarchive.comwikipedia.org | 4-Hydroxyquinoline wikipedia.org |
| Gould-Jacobs Reaction | Anilines, Alkoxymethylene malonic esters | Anilidomethylenemalonic ester | High temperature thermal cyclization mdpi.comwikipedia.org | 4-Hydroxy-3-carboalkoxyquinoline wikipedia.org |
Regioselective Functionalization of the Quinolone Core
Once the 4-hydroxyquinoline nucleus is formed, the next crucial step in the synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline is the regioselective introduction of substituents, specifically the nitro group at the C-3 position and a fluorine atom, typically at the C-7 position. The synthesis of 7-fluoro-4-hydroxyquinoline itself can be achieved through methods like the Gould-Jacobs reaction starting from the appropriately fluorinated aniline.
Introduction of the Nitro Group at Position 3
The introduction of a nitro group onto the quinoline ring is a key functionalization step. The position of nitration is highly dependent on the existing substituents and the reaction conditions.
The nitration of 4-hydroxyquinolines can be achieved using nitrating agents like concentrated nitric acid. In some cases, the presence of an activating group, such as a hydroxyl group at the 4-position, can direct the electrophilic nitration to specific positions. For instance, the nitration of 4-hydroxyquinoline with nitric acid alone has been reported to result in substitution at the C-3 position. chempedia.info This is in contrast to nitration in a strongly acidic medium (like a mixture of nitric and sulfuric acids), which tends to direct nitration to the 6- and 8-positions. chempedia.info
In the case of 4-hydroxyquinolin-2-one, a related structure, initial nitration has been shown to occur at the 3-position. researchgate.net The presence of the 4-hydroxy group activates the adjacent 3-position, making it susceptible to electrophilic attack.
The conditions of the nitration reaction play a pivotal role in determining the position of the incoming nitro group. The acidity of the reaction medium is a significant factor. For example, in the nitration of tetrahydroquinoline, the reaction in acidic conditions leads to the N-protonated species, which influences the position of nitration. researchgate.net
For 4-hydroxyquinolines, a change in the nitrating agent and medium can alter the site of nitration. While nitration with nitric acid alone can favor the 3-position, the use of mixed acid (nitric and sulfuric acid) typically leads to nitration on the benzene (B151609) ring, at positions 6 and 8. chempedia.info This is because in a highly acidic environment, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the carbocyclic ring. The choice of a less acidic medium can thus be a strategy to achieve nitration at the C-3 position.
The synthesis of a related compound, 7-hydroxy-4-methyl coumarin, demonstrates that nitration with concentrated nitric and sulfuric acids can lead to a mixture of isomers, with nitro groups entering at positions ortho and para to the hydroxyl group. scispace.comresearchgate.net The separation of these isomers often relies on differences in their physical properties, such as solubility. scispace.com
Table 2: Factors Influencing Nitration Regioselectivity of Hydroxyquinolines
| Factor | Condition | Outcome on Regioselectivity |
| Acidity of Medium | Nitric acid alone (less acidic) | Favors nitration at C-3 chempedia.info |
| Mixed acid (HNO₃/H₂SO₄) (highly acidic) | Favors nitration at C-6 and C-8 chempedia.info | |
| Existing Substituents | 4-Hydroxy group | Activates the adjacent C-3 position for electrophilic attack |
| Protecting Groups | N-protection in tetrahydroquinolines | Affects electronic and steric factors, influencing the position of nitration researchgate.net |
Fluorination at Position 7
Introducing a fluorine atom at the C7 position of the quinoline ring is a key step that significantly influences the compound's properties. This process can be accomplished through various synthetic strategies, often involving the fluorination of a pre-formed quinoline scaffold.
The introduction of fluorine into a quinoline ring can be challenging and often requires specific reagents and conditions to achieve regioselectivity. Several methods have been developed for the fluorination of azaarenes like quinoline.
One approach involves direct C-H fluorination. For instance, an electron-transfer-enabled method using TEDA²⁺·F⁻ (a source of fluoride) can fluorinate protonated quinolines. acs.org The selectivity of this reaction is influenced by the electronic properties of the quinoline ring; for unsubstituted quinoline, fluorination tends to favor the more electrophilic C4 and C2 positions. acs.org Therefore, achieving selective C7 fluorination often requires starting with a precursor that directs the fluorination to the desired position or using a multi-step process where the 7-position is activated for fluorination.
Another powerful technique is nucleophilic aromatic substitution (SₙAr) on a precursor containing a suitable leaving group at the 7-position. Halogen exchange reactions, particularly with reagents like anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe₄F), are effective for introducing fluorine into activated heterocyclic systems. umich.edu This method's success depends on the presence of electron-withdrawing groups that activate the ring for nucleophilic attack.
The table below summarizes some general methods for quinoline fluorination.
| Method | Reagent(s) | Key Features | Selectivity |
| Direct C-H Fluorination | TEDA²⁺·F⁻ / Selectfluor | Involves an electron-transfer mechanism. | Favors electrophilic C4/C2 positions in unsubstituted quinoline. acs.org |
| Palladium-Catalyzed C-H Fluorination | Pd catalyst, electrophilic fluorinating reagents | Undirected fluorination using mild reagents. acs.org | Can be applied to various aromatic systems. |
| Nucleophilic Aromatic Substitution (SₙAr) | NMe₄F (anhydrous) | Effective for replacing leaving groups (e.g., -Cl) on activated rings. umich.edu | Position-specific, dependent on precursor synthesis. |
| Silver(II) Fluoride Fluorination | AgF₂ | Radical-based mechanism, often selective for positions α to the nitrogen. acs.org | Primarily C2 and C4 positions. acs.org |
Derivatization Strategies from this compound
This compound serves as a versatile intermediate for the synthesis of a wide range of more complex quinoline derivatives. Its three distinct functional groups—the fluorine atom, the nitro group, and the hydroxy group—can be selectively modified.
The quinoline ring in this compound is electron-deficient due to the electron-withdrawing effects of the nitro group and the ring nitrogen. This electronic nature makes it susceptible to nucleophilic attack. While the C7-fluorine is not typically displaced under standard conditions, converting the C4-hydroxy group into a better leaving group, such as a chlorine atom, creates a highly reactive site for nucleophilic aromatic substitution (SₙAr).
The resulting 4-chloro-7-fluoro-3-nitroquinoline (B2433811) can react with various nucleophiles, including amines and anilines, to yield substituted aminoquinoline derivatives. acs.org This strategy is a cornerstone for building diversity from the quinoline scaffold. The reaction of 4-chloro-3-nitroquinolines with primary-tertiary diamines has been shown to produce a variety of 4-amino-3-nitroquinoline derivatives. acs.org
Furthermore, direct nucleophilic displacement of hydrogen, known as Vicarious Nucleophilic Substitution (VNS), can occur on electron-deficient nitroquinolines. nih.govresearchgate.net In this reaction, a nucleophile attacks a hydrogen-bearing carbon atom that is activated by the nitro group, leading to the introduction of a new substituent. nih.gov
The nitro group at the C3 position is readily reduced to a primary amino group, yielding 3-amino-7-fluoro-4-hydroxyquinoline. This transformation is a crucial step in the synthesis of many biologically active molecules, as the amino group can be further functionalized. A wide variety of reagents can accomplish this reduction, offering a range of selectivities and reaction conditions. wikipedia.org
Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also a classic and effective method. acs.orgscispace.com Other reagents like sodium hydrosulfite or tin(II) chloride provide milder conditions that can be advantageous when other sensitive functional groups are present. wikipedia.org The choice of reducing agent is critical for chemoselectivity, especially when other reducible groups are present in the molecule. scispace.com
The following table details common reagents for the reduction of aromatic nitro compounds.
| Reagent System | Conditions | Comments |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | Generally high-yielding and clean. wikipedia.org |
| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | Refluxing acid | A standard, cost-effective industrial method. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution | A common laboratory-scale method. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can offer selectivity, as in the reduction of dinitrophenols. wikipedia.org |
| Hydrazine (N₂H₄) with a Catalyst (e.g., Raney Ni, Pd/C) | Room temperature to mild heating | Useful for selective reductions. wikipedia.orgscispace.com |
The 4-hydroxy group of the quinoline ring exists in tautomeric equilibrium with its 4-quinolone form. This hydroxyl group can be converted into other functionalities to enable further reactions. A common and synthetically vital transformation is its conversion to a chloro group. acs.org Reacting 4-hydroxy-3-nitroquinolines with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl with a chlorine atom, producing a 4-chloro-3-nitroquinoline (B17048) derivative. acs.org
This 4-chloro derivative is a highly valuable intermediate because the chlorine atom is an excellent leaving group for SₙAr reactions, as discussed previously. This allows for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles at the C4 position. acs.org
Advanced Synthetic Routes and Novel Precursors
Beyond the classical synthetic approaches, novel routes and precursors are continuously being explored to access complex fluoroquinolones. One advanced strategy involves constructing the fluorinated quinoline ring from non-quinoline precursors. For example, a convenient synthesis of a fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com Such methods, which build the heterocyclic ring system with the fluorine atoms already in place, can offer advantages in terms of efficiency and yield.
Another approach involves the pyridine-ring formation reaction of N-propargyl-6,8-bis(trifluoroacetyl)quinolin-5-amine with various nucleophiles to synthesize fluorine-containing 1,7-phenanthrolines, demonstrating the construction of new heterocyclic rings onto a quinoline core. thieme-connect.com While not directly producing the target compound, these innovative cyclization strategies highlight advanced methods for creating complex, fluorinated heterocyclic systems.
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Fluoro-4-hydroxy-3-nitroquinoline, ¹H and ¹³C NMR would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The chemical shifts (δ) would indicate the degree of shielding for each proton, with aromatic protons typically appearing in the downfield region (around 7.0-9.0 ppm). The integration of the signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would elucidate the connectivity of the protons within the quinoline (B57606) ring system.
Without experimental data, a predictive analysis suggests the aromatic protons on the fluoro-substituted ring and the main quinoline ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atoms of the quinoline ring would appear in the aromatic region (typically 100-160 ppm). The carbon bearing the hydroxyl group (C4) and the carbon attached to the nitro group (C3) would have their resonances significantly shifted. The presence of the fluorine atom at the C7 position would also influence the chemical shifts of the surrounding carbon atoms, and carbon-fluorine coupling would be observable.
A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures.
| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
| C2 | ~140-150 |
| C3 | ~130-140 (influenced by NO₂) |
| C4 | ~155-165 (influenced by OH) |
| C4a | ~120-130 |
| C5 | ~115-125 |
| C6 | ~125-135 |
| C7 | ~160-170 (C-F bond) |
| C8 | ~110-120 (influenced by F) |
| C8a | ~140-150 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY spectra would reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons around the rings. HSQC would correlate each proton signal to its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular skeleton and confirming the positions of the substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-O, C=C, and C-F bonds.
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) would exhibit two strong stretching vibrations, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric). The aromatic C=C bond stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would be expected to produce a strong absorption band in the 1000-1400 cm⁻¹ range.
A summary of the expected IR absorption bands is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching, H-bonded | 3200-3600 (broad) |
| N-O (NO₂) | Asymmetric Stretching | 1500-1560 (strong) |
| N-O (NO₂) | Symmetric Stretching | 1300-1360 (strong) |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1400 (strong) |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₉H₅FN₂O₃). The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.15 g/mol ).
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the nitro group (-NO₂), the hydroxyl group (-OH), or other small neutral molecules. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional packing of this compound molecules in the crystal lattice. A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed 3D model of the molecule. This would confirm the planar structure of the quinoline ring system and reveal the spatial orientation of the fluoro, hydroxyl, and nitro substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, would also be elucidated, providing insight into the solid-state stability and properties of the compound. To date, no public crystal structure data for this compound has been reported.
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption spectrum of quinoline derivatives is characterized by transitions involving the π-electron system of the heterocyclic aromatic rings. In the case of 4-hydroxyquinolines, the spectrum is influenced by the position of substituents, which can alter the energy of the electronic transitions.
While specific UV-Visible spectroscopic data for this compound is not extensively detailed in the available research, the electronic transitions can be understood by examining the parent compound, 4-hydroxyquinoline (B1666331), and considering the electronic effects of the fluoro and nitro substituents. For instance, 4-hydroxyquinoline exhibits absorption maxima at 326 nm, 314 nm, and 228 nm in a potassium phosphate (B84403) buffer at pH 7.0. researchgate.net
The introduction of a fluorine atom at the 7-position and a nitro group at the 3-position is expected to significantly modify the absorption spectrum. The nitro group, being a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fluorine atom, with its inductive electron-withdrawing effect and mesomeric electron-donating effect, will also contribute to shifts in the absorption maxima.
Table 1: UV-Visible Absorption Maxima for 4-Hydroxyquinoline
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |
| 326 nm | 7,980 M⁻¹cm⁻¹ | 100 mM KPi buffer, pH 7.0 |
| 314 nm | 8,960 M⁻¹cm⁻¹ | 100 mM KPi buffer, pH 7.0 |
| 228 nm | 19,900 M⁻¹cm⁻¹ | 100 mM KPi buffer, pH 7.0 |
Data sourced from a study on kynuramine (B1673886) and 4-hydroxyquinoline. researchgate.net
Tautomerism Studies: Enol-Keto Equilibrium in 4-Hydroxyquinolines
A pivotal aspect of the chemistry of 4-hydroxyquinolines is the existence of tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). rsc.orgrsc.org This equilibrium is a dynamic process influenced by various factors, including the nature and position of substituents on the quinoline ring and the polarity of the solvent. rsc.orgrsc.org
The stability of these tautomers is often dictated by the potential for intramolecular hydrogen bonding. rsc.orgrsc.org For many 4-hydroxyquinoline derivatives, the enol form is generally favored due to stabilization from an intramolecular hydrogen bond between the hydroxyl group at position 4 and the nitrogen atom of the quinoline ring. rsc.org
However, the substitution pattern can dramatically shift this equilibrium. Research has shown that a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.orgrsc.orgscilit.com Conversely, a hydrogen-bond acceptor at the 2- or 8-position can shift the equilibrium towards the keto form, possibly due to extended conjugation and alternative hydrogen bonding patterns. rsc.orgrsc.orgscilit.com In the case of this compound, the nitro group at the 3-position, a potent hydrogen-bond acceptor, would be expected to significantly influence the tautomeric equilibrium.
The determination of the predominant tautomer is accomplished through a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography and computational studies using Density Functional Theory (DFT). rsc.orgrsc.orgscilit.com In polar solvents, the intramolecular hydrogen bonding that stabilizes the enol form can be disrupted, potentially shifting the equilibrium. rsc.org
Table 2: Factors Influencing Enol-Keto Equilibrium in 4-Hydroxyquinolines
| Factor | Influence on Equilibrium |
| Substituent at Position 3 | A hydrogen-bond acceptor favors the enol form via a 6-membered intramolecular hydrogen bond. rsc.orgrsc.orgscilit.com |
| Substituent at Position 2 or 8 | A hydrogen-bond acceptor can favor the keto form. rsc.orgrsc.orgscilit.com |
| Solvent Polarity | Polar solvents can disrupt intramolecular hydrogen bonding, affecting the stability of the enol form. rsc.org |
Investigation of Biological Activities and Pharmacological Profiles
Broad-Spectrum Pharmacological Evaluation
The quinoline (B57606) scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. benthamdirect.comresearchgate.netarabjchem.org The specific substitutions on the quinoline ring system—such as the fluoro group at position 7, the hydroxyl group at position 4, and the nitro group at position 3 in the subject compound—are known to significantly modulate biological activity. researchgate.net
Antibacterial Activity: Gram-Positive and Gram-Negative Strains
While no specific antibacterial studies on 7-Fluoro-4-hydroxy-3-nitroquinoline are available, the broader class of fluoroquinolones is renowned for its potent, concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. nih.gov The presence of a fluorine atom at the C-7 position is a hallmark of many clinically significant antibacterial agents.
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial efficacy. scienceopen.com Studies on these related compounds show they are often more active against Gram-positive than Gram-negative bacteria, a difference attributed to the structural complexities of the Gram-negative bacterial cell membrane which can impede compound entry. scienceopen.com For instance, novel quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus (a Gram-positive bacterium) but little inhibition of Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov Similarly, certain 4-hydroxy-2-quinolone analogs were found to have significant inhibitory activity against S. aureus but virtually no effect on E. coli. nih.gov
The table below summarizes the antibacterial activity of various quinoline derivatives against representative bacterial strains.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Result | Source(s) |
|---|---|---|---|
| 4-Hydroxy-2-quinolone analogs (3i, 3j) | Staphylococcus aureus | Significant inhibitory activity; bacteriostatic effect. | nih.gov |
| 4-Hydroxy-2-quinolone analogs | Escherichia coli | Almost no activity. | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Potent inhibition (MIC = 2 µg/mL). | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Escherichia coli, Klebsiella pneumoniae | Little inhibition (MIC ≥50 µg/mL). | nih.gov |
| 8-Hydroxyquinoline derivatives | Gram-positive bacteria | Generally more active than against Gram-negative. | scienceopen.com |
| 7-substituted fluoroquinolone | Streptococcus pneumoniae (including multidrug-resistant isolates) | Superior antibacterial activity compared to ciprofloxacin (B1669076). | nih.gov |
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. Quinolone derivatives inhibit the synthesis of bacterial DNA by promoting the cleavage of this DNA by the gyrase and topoisomerase IV enzymes. eco-vector.com This targeted action against bacterial enzymes accounts for their therapeutic efficacy.
Antiviral Activity: Focus on Herpesviral Infections
There is no specific information regarding the antiviral activity of this compound. However, research into related compounds suggests potential avenues for such activity. The nitro group (NO2) is a key feature, and nitric oxide (NO) itself has been shown to possess antiviral effects. Studies have demonstrated that NO, from both endogenous and exogenous sources, can inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) in vitro. nih.gov This inhibition affects viral protein and DNA synthesis. nih.gov
Furthermore, various quinoline derivatives have been investigated for their anti-herpesvirus properties. While many current anti-herpes drugs are nucleoside analogues, there is a need for compounds with different mechanisms of action to combat drug resistance. nih.govyoutube.com Foscarnet, for example, is a non-nucleoside analogue that directly inhibits viral DNA polymerase and is active against all known human herpesviruses. nih.govyoutube.com This highlights that non-nucleoside structures, which could include quinoline derivatives, are viable candidates for antiviral drug development.
Anticancer and Antiproliferative Properties
The anticancer potential of this compound has not been reported, but numerous related quinoline derivatives have been identified as potent anticancer agents. arabjchem.org The incorporation of a nitro group at the 3-position of the quinoline core has been a specific strategy in designing new anticancer compounds. A study focused on novel 3-nitroquinolines found that several derivatives exhibited prominent inhibitory activities against human epidermoid carcinoma and breast cancer cells that overexpress the epidermal growth factor receptor (EGFR). researchgate.net
Similarly, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been identified as a potent anti-cancer agent, demonstrating greater cytotoxicity against human cancer cell lines than other related analogs like clioquinol (B1669181). nih.govresearchgate.net Nitroxoline's anticancer effects are linked to its anti-angiogenic properties and its ability to increase intracellular reactive oxygen species. nih.govresearchgate.net The antiproliferative activity of various quinoline derivatives has been demonstrated across a wide range of cancer cell lines, including breast, pancreatic, colorectal, cervical, lung, and skin cancers. neuroquantology.comresearchgate.net
Table 2: Anticancer Activity of Selected Nitroquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Source(s) |
|---|---|---|---|
| 3-Nitroquinoline derivatives | Human epidermoid carcinoma (A431), Breast cancer (MDA-MB-468) | Prominent inhibitory activities (IC50 in µM or nM range). | researchgate.net |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji (lymphoma), Hela (cervical), PC-3 (prostate) | High cytotoxicity; IC50 5-10 fold lower than analogues. | nih.govresearchgate.net |
| N‐nitrated 6,8‐dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity. | neuroquantology.com |
| Nitro-Fluoroquinolones (3a, 3b, 3c) | Leukaemia (K562) | Antiproliferation IC50 values <50 µM. | researchgate.net |
Antifungal Activities
While the antifungal properties of this compound are uncharacterized, extensive research confirms the antifungal potential of the broader quinoline family. Derivatives of 4-hydroxy-2-quinolone have been shown to possess potent antifungal activity, with some brominated analogs exhibiting exceptional efficacy against the pathogenic fungus Aspergillus flavus, surpassing that of the control drug amphotericin B. nih.gov
Derivatives of 8-hydroxyquinoline are also well-known for their antifungal effects. sphinxsai.com Studies have shown that compounds like clioquinol and 8-hydroxy-5-quinolinesulfonic acid are active against a range of Candida species and dermatophytes. oup.com One novel 8-hydroxyquinoline derivative, L14, displayed potent, broad-spectrum antifungal activity against multiple Candida species, Cryptococcus neoformans, and Aspergillus fumigatus, with efficacy superior to fluconazole. acs.org The mechanism for some of these compounds involves causing abnormal morphology of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov
Table 3: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Fungal Species | Activity (MIC) | Source(s) |
|---|---|---|---|
| 4-Hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50 = 1.05 µg/mL | nih.gov |
| 7-Chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MIC = 25 µg/mL | researchgate.net |
| 8-Hydroxyquinoline derivative (L14) | Candida spp., Cryptococcus neoformans, Aspergillus fumigatus | Excellent activity (MICs ≤0.125 to 8 µg/mL) | acs.org |
| 8-Hydroxyquinoline derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 = 0.52 and 0.50 µg/mL, respectively | nih.gov |
| Clioquinol | Candida spp., Microsporum spp., Trichophyton spp. | MIC range = 0.031–2 µg/mL | oup.com |
Anti-Inflammatory and Analgesic Potential
Specific data on the anti-inflammatory and analgesic effects of this compound is not available. However, the quinoline scaffold is a key component in many compounds developed for their anti-inflammatory and analgesic activities. benthamdirect.comresearchgate.netnih.gov These compounds often target enzymes like cyclooxygenase (COX) and other mediators involved in the inflammatory cascade. nih.gov
For example, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were investigated for their anti-inflammatory and analgesic properties. One compound from this series demonstrated significant nitric oxide (NO) inhibitory activity, reduced paw edema in mouse models, and exhibited both peripheral and central analgesic effects. tbzmed.ac.ir Other synthetic quinoline derivatives have shown high anti-inflammatory effects comparable to reference drugs like diclofenac (B195802) and celecoxib, with molecular docking studies suggesting strong inhibition of the COX-2 enzyme. nih.gov This body of research indicates that quinoline-based structures are promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.gov
Central Nervous System (CNS) Activity (e.g., Glycine (B1666218) Site Antagonism)
There is currently no specific research available that investigates the central nervous system (CNS) activity of this compound, including its potential as a glycine site antagonist on the N-methyl-D-aspartate (NMDA) receptor. The glycine site on the NMDA receptor is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. nih.gov Antagonists at this site can modulate glutamatergic neurotransmission and have been explored for their potential in treating conditions such as epilepsy, dementia, and chronic pain. nih.gov
The potential for a quinoline derivative to interact with the glycine site of the NMDA receptor is an area of interest in medicinal chemistry. However, without experimental data, any suggestion of this compound possessing such activity remains speculative. The presence of the fluoro- and nitro- groups, as well as the hydroxyl moiety on the quinoline core, would theoretically influence its electronic and steric properties, which are critical for receptor binding. Further research, including binding assays and electrophysiological studies, would be necessary to determine if this compound has any affinity for and activity at the glycine site of the NMDA receptor.
In Vitro and In Vivo Pharmacological Models
A thorough review of scientific databases indicates a lack of published studies utilizing in vitro or in vivo pharmacological models to evaluate the biological activities of this compound.
In vitro models are essential for the initial screening of a compound's pharmacological properties. Such studies could involve, for example, enzyme inhibition assays, receptor binding studies, or cell-based assays to determine cytotoxicity or antimicrobial activity. For instance, studies on related 4-hydroxyquinazoline (B93491) derivatives have utilized primary PARPi-resistant cell lines to evaluate their anti-tumor potential in vitro. nih.gov
In vivo models, which involve the use of living organisms, are crucial for understanding a compound's systemic effects, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. An in vivo study of a 4-hydroxyquinazoline derivative, for example, demonstrated its ability to suppress tumor growth in a mouse model. researchgate.net The lack of such studies for this compound means its biological effects within a living system are unknown.
Comparative Analysis with Established Quinolone Agents
A comparative analysis of this compound with established quinolone agents is challenging due to the absence of pharmacological data for the former. However, a theoretical comparison can be drawn based on the structural features of the molecule in relation to well-characterized quinolones and fluoroquinolones.
Fluoroquinolones are a major class of antibiotics with a broad spectrum of activity. nih.gov Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com The introduction of a fluorine atom at the C-6 position, as is common in many fluoroquinolones, generally enhances antibacterial activity. mdpi.com The fluorine at the 7-position in this compound might also be expected to influence its biological activity, though the specific impact is unconfirmed.
The 4-hydroxy-3-nitroquinoline core of the molecule is less common in clinically established quinolone antibiotics. The nitro group, in particular, may confer distinct properties. For instance, nitroaromatic compounds can have antimicrobial and cytotoxic activities, often mediated through bioreductive activation. rsc.org
The table below provides a comparative overview of the structural features of this compound and some established quinolone agents. The lack of data for the subject compound is explicitly noted.
| Compound Name | Core Structure | Key Substituents | Known Biological Activity |
| This compound | 4-hydroxy-3-nitroquinoline | 7-Fluoro | No data available |
| Ciprofloxacin | Fluoroquinolone | 1-cyclopropyl, 6-fluoro, 7-piperazinyl | Broad-spectrum antibacterial |
| Levofloxacin | Fluoroquinolone | 6-fluoro, 7-(4-methylpiperazin-1-yl) | Broad-spectrum antibacterial |
| Nalidixic Acid | Naphthyridinone | 1-ethyl, 7-methyl | Antibacterial (primarily against Gram-negative bacteria) |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency
The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring. biointerfaceresearch.comnih.gov In the case of 7-Fluoro-4-hydroxy-3-nitroquinoline, the fluorine atom, the nitro group, and the hydroxyl group each play a distinct role in modulating its potency.
The incorporation of a fluorine atom into azaaromatic compounds like quinoline is a common strategy known to enhance biological activity. researchgate.net The fluorine atom at the C-7 position of the quinoline ring is considered to directly interact with DNA gyrase or topoisomerase IV, crucial enzymes in bacterial DNA replication. nih.gov This interaction is a key aspect of the antibacterial action of many quinolone antibiotics. wikipedia.orgnih.gov
Furthermore, the presence of a halogen, such as fluorine, at position 7 can influence the compound's potency, spectrum of activity, and pharmacokinetic properties. nih.gov Research on related fluoroquinolones has shown that substituents at this position can affect the molecule's ability to penetrate bacterial cells and evade efflux pumps, which are bacterial defense mechanisms that expel foreign compounds. nih.gov Specifically, increased bulkiness of the substituent at R-7 has been observed to protect against these efflux pumps, thereby reducing the likelihood of bacterial resistance. nih.gov
A study on 7-chloro-4-(phenylselanyl) quinoline and its analogues, including a 7-chloro-4-[(4-fluorophenyl) selanyl]quinoline, demonstrated that the insertion of different substituents significantly alters the compound's efficacy as an antinociceptive and anti-inflammatory agent. nih.gov This highlights the sensitivity of the quinoline scaffold's biological activity to changes at the 7-position.
The nitro group (NO2) is a strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring. nih.gov This electron-withdrawing effect can enhance interactions with biological targets. nih.gov In many bioactive molecules, the nitro group acts as a pharmacophore, a key structural feature responsible for the compound's biological activity. nih.gov
The presence of a nitro group can also render a compound a hypoxia-activated prodrug. nih.gov In the low-oxygen environment characteristic of some cancerous tissues, the nitro group can be reduced to form a reactive amine derivative, leading to targeted cell-killing effects. nih.gov While specific studies on the nitro group at position 3 of this compound are limited, research on other nitro-containing compounds indicates its potential to confer or enhance antibacterial and anticancer activities. nih.govmdpi.com For instance, quinolone-based hydrazones with a nitro group have shown potent α-glucosidase inhibition. acs.org
However, it is also important to note that some positions on the quinoline core, specifically positions 2, 3, and 4, are often considered immutable without a significant loss of biological activity in the context of antimicrobial agents. oup.comresearchgate.net
The 4-hydroxy group is a critical feature for the biological activity of many quinolone compounds. oup.comresearchgate.net This group, along with the adjacent carbonyl at position 3 (in the keto tautomer form), is essential for the chelation of a noncatalytic magnesium ion, which is crucial for binding to the DNA-enzyme complex in bacteria. nih.gov This interaction is a fundamental part of the mechanism of action for quinolone antibiotics, leading to the inhibition of DNA gyrase and topoisomerase IV and ultimately bacterial cell death. oup.comresearchgate.net Therefore, the 4-hydroxy group in this compound is predicted to be vital for its potential antibacterial activity.
Modifications of the Quinolone Ring System and Their Biological Implications
The quinoline ring system is a versatile scaffold that has been extensively modified to produce a wide array of biologically active compounds. nih.govresearchgate.net Modifications can involve the addition of various substituents, the fusion of other rings, or the creation of hybrid molecules. nih.govnih.gov
The development of "dual-action" or hybrid drugs, where a quinolone moiety is linked to another bioactive compound, is a growing area of research. nih.gov This approach aims to enhance efficacy, broaden the spectrum of activity, or overcome drug resistance. nih.gov For example, linking fluoroquinolones to other antibacterial agents is a common strategy. nih.gov
Furthermore, even minor modifications to the quinoline ring can have significant consequences. For instance, the introduction of different substituents can lead to compounds with a range of activities, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. biointerfaceresearch.comnih.gov The table below summarizes the impact of various modifications on the quinoline scaffold based on findings from related compounds.
| Position of Modification | Type of Modification | Biological Implication | Reference |
|---|---|---|---|
| Position 1 | Cyclopropyl group | Optimal for antimicrobial activity | oup.comresearchgate.net |
| Positions 2, 3, 4 | Modification | Significant loss of biological activity | oup.comresearchgate.net |
| Position 5 | Methyl or methoxy (B1213986) group | Affects planar configuration, considered optimal | oup.comresearchgate.net |
| Position 6 | Fluorine atom | Distinguishes fluoroquinolones from first-generation quinolones, expanding antibacterial activity | wikipedia.org |
| Position 7 | Bicyclic substituents | Enhances activity against gram-positive or gram-negative pathogens | oup.com |
| Position 8 | Halogen (F or Cl), methyl, or methoxy group | Improves activity against anaerobes and gram-positive cocci | oup.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds. wikipedia.org
QSAR studies aim to identify the physicochemical properties of molecules, such as their electronic, steric, and hydrophobic characteristics, that are most influential in determining their biological effects. nih.gov For quinoline derivatives, QSAR models can help to understand how different substituents contribute to activities like anticancer or anti-inflammatory effects. biointerfaceresearch.com
Mechanistic Investigations of Biological Action
Molecular Targets and Pathways
The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets. For 7-Fluoro-4-hydroxy-3-nitroquinoline, these interactions are primarily understood through the lens of its parent structure, the 4-quinolone core, which is known to engage with essential cellular machinery.
Interaction with Enzymes (e.g., DNA Gyrase, Topoisomerase IV, Protein Kinases)
The primary molecular targets for the 4-quinolone class of compounds are the bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. sigmaaldrich.comsartorius.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
DNA Gyrase and Topoisomerase IV: The key mechanism of action for quinolones involves the stabilization of a covalent complex between these enzymes and DNA. sigmaaldrich.com DNA gyrase and topoisomerase IV act by creating transient double-stranded breaks in the DNA backbone, allowing another segment of DNA to pass through before resealing the break. sartorius.com Quinolones bind to this enzyme-DNA intermediate, trapping it in a state that prevents the re-ligation of the DNA strands. sigmaaldrich.combiotium.com This action leads to an accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death. sigmaaldrich.com In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the initial site of action. sigmaaldrich.com Resistance to these agents often arises from specific mutations in the quinolone resistance-determining regions (QRDR) of the genes encoding these enzymes, such as gyrA and parC. sartorius.comfn-test.com While direct studies on this compound are limited, its structure strongly suggests a similar mode of action.
Protein Kinases: The interaction of this compound with protein kinases is not well-documented in the available literature. However, some quinoline (B57606) derivatives have been investigated as kinase inhibitors, suggesting a potential area for future research.
Receptor Binding Studies (e.g., Glycine (B1666218) Receptors)
While enzyme inhibition is a major pathway, interactions with cell-surface and intracellular receptors represent another potential mechanism of action for quinoline derivatives.
Glycine Receptors (GlyR): Glycine receptors are inhibitory ionotropic receptors, primarily found in the spinal cord and brainstem, that form chloride-selective channels. The binding of the neurotransmitter glycine to GlyR leads to chloride influx and hyperpolarization of the neuron, reducing its excitability. The function and synaptic clustering of these receptors are modulated by various factors, including interactions with the scaffolding protein gephyrin and regulation by protein kinase C (PKC). Although certain quinoline-based compounds are known to interact with central nervous system receptors, specific binding studies detailing the interaction between this compound and glycine receptors are not extensively reported in the scientific literature.
Cellular Effects and Signal Transduction Pathways
The molecular interactions of this compound precipitate a cascade of cellular events, influencing fundamental processes such as cell division and survival.
Effects on Cell Proliferation and Differentiation
By targeting enzymes essential for DNA replication, this compound is expected to be a potent inhibitor of cell proliferation. The inhibition of DNA gyrase and topoisomerase IV directly halts the process of DNA synthesis, a prerequisite for cell division. sigmaaldrich.com This antiproliferative effect is a hallmark of many quinolone compounds and forms the basis of their use as antibacterial and potential anticancer agents. Studies on related 7-chloroquinoline (B30040) derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. Similarly, derivatives of 4-hydroxy-7-nitroquinoline (B1267541) have been shown to inhibit the proliferation of tumor cells.
Induction of Apoptosis
The accumulation of irreparable double-strand DNA breaks, resulting from the inhibition of DNA gyrase and topoisomerase IV, is a powerful trigger for programmed cell death, or apoptosis. sigmaaldrich.com This process is a critical cellular response to severe DNA damage to eliminate compromised cells. The induction of apoptosis by quinoline derivatives has been documented in several studies. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives exert their antiproliferative effects by inducing apoptosis, and derivatives of 4-hydroxy-7-nitroquinoline are known to cause apoptosis in cancer cell lines. The apoptotic pathway initiated by such DNA damage typically involves the activation of a cascade of cysteine-aspartic proteases (caspases), which execute the dismantling of the cell.
Biochemical and Cellular Assays for Mechanism Elucidation
A variety of established laboratory techniques are employed to investigate the mechanisms described above. These assays provide quantitative and qualitative data on the compound's biological activity.
Enzyme Inhibition Assays: To confirm the interaction with DNA gyrase and topoisomerase IV, in vitro inhibition assays are used to determine the compound's potency, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Cell Proliferation Assays: The effect on cell growth is commonly measured using assays such as the MTT or MTS assay, which quantify metabolic activity as an indicator of cell viability. Direct cell counting can also be performed.
Apoptosis Detection Assays: The induction of apoptosis can be confirmed through several methods. Flow cytometry using Annexin V and a viability dye (like 7-AAD or Propidium Iodide) can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Another common method is the measurement of caspase-3/7 activity, as these are key executioner caspases in the apoptotic pathway. sartorius.com
Below are illustrative tables representing the kind of data generated from such assays.
Table 1: Example Data from a Cell Proliferation Assay (MTT)
| Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | 5.2 |
| 1 | 85.4 | 4.1 |
| 10 | 47.2 | 3.5 |
| 50 | 15.8 | 2.1 |
| 100 | 5.1 | 1.5 |
Table 2: Example Data from an Apoptosis Assay (Annexin V/7-AAD by Flow Cytometry)
| Treatment | Healthy Cells (%) (Annexin V-/7-AAD-) | Early Apoptotic Cells (%) (Annexin V+/7-AAD-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/7-AAD+) |
|---|---|---|---|
| Control | 95.1 | 2.5 | 2.4 |
| Compound (50 µM) | 40.3 | 35.8 | 23.9 |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods provide deep insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. emerginginvestigators.org This approach offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. researchgate.net
For a molecule like 7-Fluoro-4-hydroxy-3-nitroquinoline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G, would be employed to optimize the molecular geometry and determine its electronic properties. ajchem-a.com These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule.
Analysis of Molecular Orbitals and Global Reactivity Descriptors
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ontosight.ai These descriptors provide a quantitative basis for understanding the relationship between molecular structure and reactivity.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following values are illustrative and not specific to this compound.)
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's propensity to act as an electrophile. |
This table outlines the standard global reactivity descriptors and their calculation from HOMO and LUMO energies. The formulas are based on Koopmans' theorem.
Prediction of Spectroscopic Data (IR, NMR, UV-Vis)
DFT calculations are also instrumental in predicting various spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, N-O, C-F). Comparing the computed spectrum with an experimental one is a standard method for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These theoretical shifts are valuable for assigning signals in experimental NMR spectra.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides insights into the electronic transitions, such as π → π* and n → π*, occurring within the molecule.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding potential mechanisms of action.
Prediction of Binding Modes with Target Proteins
For a compound like this compound, which belongs to a class of compounds known for biological activity, molecular docking could predict how it interacts with a specific protein target. The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to identify the most stable binding mode.
The analysis of the predicted binding pose reveals key intermolecular interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group) and acceptors.
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.
Pi-Stacking: Interactions involving the aromatic quinoline (B57606) ring.
Halogen Bonds: Potential interactions involving the fluorine atom.
These interactions are critical for the stability of the ligand-protein complex.
Estimation of Binding Affinities
Docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol. This value represents the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more favorable interaction. ontosight.ai While these scores are estimations, they are highly useful for ranking different compounds in virtual screening campaigns to prioritize those with the highest predicted potency.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. In the context of drug discovery, MD simulations provide insights into the stability of a ligand-to-protein binding, the nature of intermolecular interactions, and the conformational changes that occur upon binding. For this compound, MD simulations can elucidate its interaction with various biological targets, such as kinases or proteases, which are often implicated in disease pathways. nih.govmdpi.com
In a typical MD simulation study of a quinoline derivative, the ligand-protein complex, often obtained from molecular docking, is placed in a simulated physiological environment, including water molecules and ions. nih.govtandfonline.com The simulation then calculates the trajectory of each atom over a set period, typically nanoseconds, by solving Newton's equations of motion. mdpi.com
Key analyses in MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. Regions that interact with the ligand are expected to show reduced fluctuations. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the protein and ligand that is accessible to the solvent. A decrease in SASA upon ligand binding can indicate that the ligand is buried within a binding pocket. nih.gov
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, which are crucial for binding affinity and specificity. nih.gov
For this compound, the 4-hydroxy group is a potential hydrogen bond donor and acceptor, the nitro group can act as a hydrogen bond acceptor, and the quinoline ring can participate in π-π stacking interactions. nih.gov MD simulations can reveal the stability and dynamics of these interactions with key residues in a target's active site.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein
| Parameter | Value/Setting |
| Software | GROMACS, AMBER, NAMD mdpi.com |
| Force Field | CHARMM36, AMBERff14SB mdpi.com |
| System Setup | Ligand-protein complex in a cubic water box with 0.15 M NaCl |
| Simulation Time | 100 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 bar |
| Ensemble | NPT (isothermal-isobaric) |
Conformational Analysis and Tautomeric Stability Calculations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between different conformations. The presence of the 4-hydroxy group also introduces the possibility of tautomerism, where a proton can migrate to the quinoline nitrogen, leading to the formation of a quinolone tautomer. researchgate.net
Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of different conformers and tautomers. researchgate.net These calculations can predict the most stable form of the molecule in different environments (gas phase or in a solvent). For hydroxyquinolines, the equilibrium between the enol (hydroxy) and keto (quinolone) forms can be influenced by substituents and the solvent environment. nih.govresearchgate.net
In the case of this compound, the electron-withdrawing nature of the fluorine and nitro groups can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the tautomeric equilibrium. nih.gov
Key findings from conformational and tautomeric stability studies of similar hydroxyquinolines include:
The relative stability of tautomers is significantly affected by intramolecular and intermolecular hydrogen bonding. nih.gov
Solvent polarity can play a crucial role in shifting the tautomeric equilibrium. researchgate.net
For most hydroxyquinolines, the hydroxyl tautomer is more stable than the corresponding NH-tautomer. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| 4-Hydroxy (Enol) | 0 (Reference) | 0 (Reference) |
| 4-Quinolone (Keto) | +5.2 | +2.8 |
Note: These are hypothetical values for illustrative purposes.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.govbenthamscience.com
A pharmacophore model for this compound and its analogs can be developed based on the structure of a known ligand-target complex (structure-based) or a set of known active molecules (ligand-based). nih.gov The key features would likely include:
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the hydroxyl group.
Hydrogen Bond Donor: The hydroxyl group.
Aromatic Ring: The quinoline ring system.
Hydrophobic/Halogen Feature: The fluorine atom.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. acs.org This process, known as virtual screening, can rapidly identify potential hit compounds with diverse chemical scaffolds. benthamscience.com Subsequent molecular docking and biological assays can then be used to validate the identified hits. Studies on quinoline derivatives have successfully employed pharmacophore modeling to identify inhibitors for various targets. researchgate.net
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Functional Group |
| Hydrogen Bond Acceptor (HBA) | 4-OH, 3-NO2 |
| Hydrogen Bond Donor (HBD) | 4-OH |
| Aromatic Ring (AR) | Quinoline nucleus |
| Halogen/Hydrophobic | 7-F |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel 7-Fluoro-4-hydroxy-3-nitroquinoline Analogs
The future development of this compound as a therapeutic agent hinges on the design and synthesis of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.org The functionalization of the quinoline (B57606) ring is a key strategy in modern synthetic chemistry to enhance the pharmacological properties of quinoline derivatives. rsc.org
Key Strategies for Analog Design:
Modification of the 7-Position: The fluorine atom at the 7-position is a critical determinant of biological activity. Future research could explore the replacement of fluorine with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule and its interaction with biological targets. Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that the nature of the substituent at the 7-position significantly influences biological activity. nih.gov
Derivatization of the 4-Hydroxy Group: The hydroxyl group at the 4-position can be a key site for metabolic modification. Prodrug strategies, such as esterification or etherification, could be employed to improve oral bioavailability and targeted delivery.
Alterations to the 3-Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group that can influence the reactivity and biological activity of the compound. Its reduction to an amino group or replacement with other functionalities could lead to analogs with different pharmacological profiles.
Introduction of Side Chains: The addition of various side chains at different positions of the quinoline nucleus can enhance target binding and improve pharmacokinetic properties. For instance, the introduction of basic amine side chains has been a successful strategy in the development of potent antimalarial quinolines.
Synthetic Approaches:
The synthesis of these novel analogs can be achieved through various established and emerging synthetic methodologies. Classical methods for quinoline synthesis, such as the Friedländer synthesis, can be adapted for the creation of new derivatives. orientjchem.org Furthermore, modern techniques like ultrasound-assisted multicomponent reactions can provide higher yields and more environmentally friendly synthetic routes. nih.govresearchgate.net
Exploration of Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. rsc.org Fluoroquinolone derivatives have shown promise in combination with existing anticancer drugs, exhibiting synergistic effects. rsc.org
Future research should investigate the potential of this compound and its analogs in combination with other therapeutic agents. For instance, in oncology, combining this compound with platinum-based drugs, which are widely used in cancer chemotherapy, could be a beneficial strategy. nih.gov The rationale behind this is that both classes of compounds can interact with DNA and disrupt its synthesis, potentially leading to enhanced cancer cell death. nih.gov
Another avenue for exploration is the combination with taxanes, such as paclitaxel. Studies have shown that certain ciprofloxacin (B1669076) derivatives can enhance the antitumor effects of paclitaxel, particularly in multidrug-resistant cancer cells. rsc.org
Development of Advanced Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems can play a crucial role in improving the therapeutic index of this compound by enhancing its solubility, stability, and targeted delivery.
Potential Delivery Systems:
Liposomes: Cationic liposomes have been shown to be effective carriers for delivering quinoline-based anticancer agents to tumor cells, resulting in superior antitumor activity compared to the free drug.
Nanoparticles: Metal nanoparticles can be utilized in the synthesis and delivery of quinoline derivatives, offering advantages such as improved atom efficiency and targeted delivery. researchgate.net
Polymeric Micelles: These systems can encapsulate hydrophobic drugs like many quinoline derivatives, improving their aqueous solubility and circulation time.
The development of such delivery systems could help to overcome potential pharmacokinetic challenges associated with this compound and its analogs, leading to improved therapeutic outcomes.
Addressing Resistance Mechanisms (if applicable)
Drug resistance is a major obstacle in the treatment of various diseases, including cancer and infectious diseases. nih.gov While specific resistance mechanisms to this compound are yet to be identified, understanding potential resistance pathways based on related compounds is crucial for its long-term therapeutic success.
In the context of cancer, resistance to quinoline-based drugs can arise from various mechanisms, including increased drug efflux, alterations in drug targets, and activation of alternative signaling pathways. nih.gov For fluoroquinolones, which share a similar core structure, resistance is often associated with mutations in their target enzymes, DNA gyrase and topoisomerase IV.
Future research should focus on:
Identifying potential resistance mechanisms: This can be achieved through in vitro studies using resistant cell lines.
Designing analogs that can overcome resistance: This may involve creating compounds that are not substrates for efflux pumps or that can inhibit multiple targets.
Exploring combination therapies to circumvent resistance: As mentioned earlier, combining this compound with other drugs that have different mechanisms of action can be an effective strategy to combat resistance.
Potential Applications in Emerging Therapeutic Areas
The versatile quinoline scaffold has been a source of drugs for a wide range of diseases, and new applications are continuously being discovered. rsc.orgresearchgate.net While the primary therapeutic focus for many quinoline derivatives has been in areas like malaria and cancer, the unique properties of this compound may open doors to other therapeutic areas.
Emerging Therapeutic Areas:
Neurodegenerative Diseases: Some quinoline derivatives have shown potential in the treatment of neurological disorders. Future studies could explore the neuroprotective effects of this compound and its analogs.
Antiviral Agents: The quinoline nucleus is present in some antiviral drugs. Given the ongoing need for new antiviral therapies, screening this compound and its derivatives against a panel of viruses could be a worthwhile endeavor.
Immunomodulation: Some quinoline derivatives have been found to possess immunomodulatory properties. This suggests a potential role for this compound in the treatment of autoimmune diseases and other inflammatory conditions.
The broad therapeutic potential of the quinoline motif, combined with the specific structural features of this compound, provides a strong rationale for its continued investigation and development in these and other emerging therapeutic fields.
Q & A
Q. What are the standard synthetic routes for 7-Fluoro-4-hydroxy-3-nitroquinoline, and how do reaction conditions influence product purity?
The synthesis typically involves multi-step functionalization of the quinoline backbone. For example, nitration and fluorination steps require precise temperature control (e.g., 0–5°C for nitration to avoid byproducts) and reagent stoichiometry . Solvent polarity and catalysts (e.g., Bu4NI) can alter reaction pathways, as seen in analogous ethylation reactions of similar quinoline derivatives, where DMSO promotes N-ethylation over O-ethylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from nitro-group reduction byproducts.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm) and carbon connectivity. The nitro group’s deshielding effect shifts adjacent protons upfield .
- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 253.05 for C10H6FN2O3) .
Q. What safety protocols are essential when handling this compound in the lab?
The compound’s nitro and fluoro substituents pose toxicity risks (e.g., acute toxicity Category 4 via oral/dermal routes). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?
The nitro group’s strong electron-withdrawing nature activates the quinoline ring at the 3-position for nucleophilic attack, while the fluoro group’s inductive effect moderates reactivity. Computational studies (DFT) on analogous compounds show that nitro-substituted quinolines exhibit lower LUMO energies, favoring reactions with amines or thiols . Experimental validation via Hammett plots can quantify substituent effects .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Mitigation strategies include:
- Structural modification : Adding hydrophilic groups (e.g., carboxylates) to improve bioavailability .
- Formulation optimization : Use of nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Metabolite profiling : LC-MS/MS to identify active metabolites responsible for in vivo effects .
Q. How can researchers design experiments to differentiate between tautomeric forms of this compound?
The keto-enol tautomerism of the 4-hydroxy group can be analyzed via:
- Variable-temperature NMR : Observing chemical shift changes (e.g., enol form dominance at high temperatures) .
- X-ray crystallography : Resolving crystal structures to confirm dominant tautomeric forms .
- pH-dependent UV-Vis spectroscopy : Monitoring absorbance shifts (e.g., enol form at λmax 340 nm in acidic conditions) .
Methodological Challenges
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- HPLC-MS : Quantifies impurities (e.g., decarboxylated byproducts) with detection limits <0.1% .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and identifies volatile impurities .
Q. How can computational modeling guide the optimization of synthetic pathways for this compound?
- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction intermediates .
- Density Functional Theory (DFT) : Calculates activation energies for nitration/fluorination steps to identify optimal catalysts .
Data Interpretation Frameworks
Q. What statistical models are suitable for analyzing dose-response relationships in antimicrobial assays?
- Logistic Regression : Fits sigmoidal curves to IC50 data (e.g., against S. aureus ATCC 25923) .
- ANOVA with Tukey’s HSD : Compares efficacy across derivative compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
